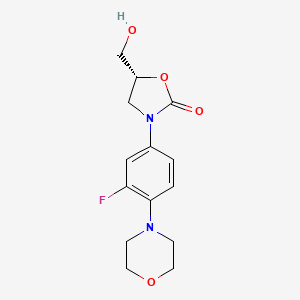

PNU-100440

Description

Properties

IUPAC Name |

(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O4/c15-12-7-10(17-8-11(9-18)21-14(17)19)1-2-13(12)16-3-5-20-6-4-16/h1-2,7,11,18H,3-6,8-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRPBWULXUVTL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441549 | |

| Record name | (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-82-8 | |

| Record name | PNU-100440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PNU-100440 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V7QJB5QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PNU-100440: An In-Depth Review of a Linezolid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-100440 is recognized as a metabolite and impurity of the oxazolidinone antibiotic, Linezolid.[1][2] Despite being identified as a "biologically active compound," a comprehensive review of publicly available scientific literature reveals a significant lack of detailed information regarding its specific mechanism of action, binding profile, and effects on signaling pathways.[2] The vast majority of research focuses on the parent drug, Linezolid, and its two major inactive metabolites, PNU-142300 and PNU-142586.[3][4] This guide, therefore, summarizes the current understanding of this compound in the context of its parent compound and highlights the absence of specific pharmacological data for this compound itself.

Introduction to this compound

This compound is a chemical entity associated with the manufacturing and metabolism of Linezolid.[1][2] While its existence is documented, its independent pharmacological profile is not well-characterized in the available scientific literature. As a result, a detailed analysis of its mechanism of action is not currently possible. To provide context for its potential biological relevance, it is essential to understand the well-established mechanism of its parent compound, Linezolid.

Mechanism of Action of the Parent Compound: Linezolid

Linezolid is a bacteriostatic antibiotic, and in some cases bactericidal, that inhibits bacterial protein synthesis through a unique mechanism.[3][5][6][7][8] Unlike many other protein synthesis inhibitors that interfere with the elongation step, Linezolid acts at the initiation phase.[6][7]

Key aspects of Linezolid's mechanism of action include:

-

Target: Linezolid binds to the 23S ribosomal RNA (rRNA) of the bacterial 50S subunit.[3][5][8]

-

Action: This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[5][6][8] By blocking the assembly of the ribosome, Linezolid effectively halts the production of bacterial proteins necessary for growth and replication.[5][7]

-

Spectrum of Activity: Linezolid is primarily effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5][9]

In addition to its antibacterial properties, Linezolid is also a reversible, nonselective inhibitor of monoamine oxidase (MAO).[3][5] This can lead to drug interactions and potential side effects such as serotonin (B10506) syndrome when co-administered with certain medications.[3][5]

Signaling Pathway of Linezolid's Antibacterial Action

The primary signaling pathway affected by Linezolid is the central dogma of molecular biology, specifically the translation of mRNA into proteins within bacteria.

Quantitative Data and Experimental Protocols for this compound

A thorough search of scientific databases and literature has not yielded any specific quantitative data regarding the binding affinities (Ki, IC50), functional potencies (EC50), or efficacy of this compound. Consequently, the following data tables remain unpopulated.

Table 1: this compound Binding Profile

| Target | Binding Affinity (Ki) | Assay Method | Reference |

|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Table 2: this compound Functional Activity

| Assay | Potency (EC50/IC50) | Efficacy | Experimental System | Reference |

|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Similarly, detailed experimental protocols for the characterization of this compound's mechanism of action are not available in the public domain. Research on Linezolid's metabolites has primarily focused on their pharmacokinetics and lack of antibacterial activity, rather than their specific molecular interactions.[3][4]

Signaling Pathways and Visualizations for this compound

Due to the absence of data on the molecular targets and downstream effects of this compound, it is not possible to construct diagrams of its signaling pathways or experimental workflows. The creation of such visualizations would be speculative and not based on published scientific evidence.

Conclusion

This compound is identified as a metabolite and impurity of the antibiotic Linezolid. While termed "biologically active," there is a notable absence of published research detailing its specific mechanism of action, binding profile, or influence on cellular signaling pathways. The scientific community's understanding is largely confined to the well-characterized antibacterial action of its parent compound, Linezolid, which inhibits bacterial protein synthesis at the initiation stage. For researchers and drug development professionals, this compound represents an area with a significant knowledge gap. Future research would be necessary to elucidate any unique pharmacological properties and the specific mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 7. Linezolid - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 9. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

The Role of PNU-100440 in Linezolid Metabolism: An In-depth Technical Guide

An Examination of the Core Metabolism of the Oxazolidinone Antibiotic Linezolid (B1675486) for Researchers, Scientists, and Drug Development Professionals.

Initial Inquiry Regarding PNU-100440

An extensive review of the scientific literature reveals a notable scarcity of specific information regarding this compound as a metabolite of linezolid. While some databases may list it as a potential metabolite, the body of research on linezolid's pharmacokinetics and metabolism does not provide quantitative data, detailed experimental protocols, or its specific role in the metabolic pathway. The focus of comprehensive studies has consistently been on two primary, pharmacologically inactive metabolites: PNU-142300 and PNU-142586 . Therefore, this guide will provide an in-depth technical overview of the metabolism of linezolid with a focus on these two well-characterized major metabolites.

Introduction to Linezolid Metabolism

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, which is effective against a variety of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its metabolism is a crucial aspect of its clinical pharmacology, primarily occurring through the oxidation of the morpholine (B109124) ring. This process leads to the formation of two main inactive carboxylic acid metabolites.[1] Notably, the metabolism of linezolid is not dependent on the cytochrome P450 (CYP450) enzyme system, which minimizes the likelihood of drug-drug interactions with medications that are substrates, inducers, or inhibitors of these enzymes.

The Major Metabolites of Linezolid: PNU-142300 and PNU-142586

The biotransformation of linezolid results in two principal metabolites:

-

PNU-142300: The aminoethoxyacetic acid metabolite.

-

PNU-142586: The hydroxyethylglycine metabolite.

These metabolites are pharmacologically inactive and are primarily excreted through the kidneys.[2] The formation of PNU-142586 is considered the rate-limiting step in the clearance of linezolid and is thought to occur via a non-enzymatic chemical oxidation process.[3]

Quantitative Data on Linezolid and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics of linezolid and its major metabolites.

Table 1: Population Pharmacokinetic Parameters of Linezolid and its Metabolites [4]

| Parameter | Linezolid | PNU-142300 | PNU-142586 |

| Volume of Distribution (Vd) | 47.1 L | Assumed same as linezolid | Assumed same as linezolid |

| Total Clearance (CL) | 3.86 L/h | 7.27 L/h | 13.54 L/h |

| Influence on Clearance | Creatinine Clearance (CLcr) | Creatinine Clearance (CLcr) | Creatinine Clearance (CLcr) |

Table 2: Steady-State Pharmacokinetic Parameters in Patients with Normal vs. Severe Renal Dysfunction [4]

| Parameter | Normal Renal Function (CLcr: 90 mL/min) | Severe Renal Dysfunction (CLcr: 15 mL/min) |

| Linezolid Cmin (μg/mL) | 6.2 | 17.3 |

| Linezolid AUC (mg·h/L) | 233.2 | 488.7 |

| PNU-142300 Cmin (μg/mL) | 0.3 | 2.2 |

| PNU-142300 AUC (mg·h/L) | 9.3 | 50.8 |

| PNU-142586 Cmin (μg/mL) | 0.7 | 4.5 |

| PNU-142586 AUC (mg·h/L) | 25.7 | 107.1 |

Table 3: Metabolite-to-Parent Ratios at Steady State [4]

| Ratio | Normal Renal Function (CLcr: 90 mL/min) | Severe Renal Dysfunction (CLcr: 15 mL/min) |

| PNU-142300/Linezolid Cmin Ratio | 0.047 | 0.133 |

| PNU-142300/Linezolid AUC Ratio | 0.039 | 0.106 |

| PNU-142586/Linezolid Cmin Ratio | 0.127 | 0.268 |

| PNU-142586/Linezolid AUC Ratio | 0.113 | 0.222 |

Experimental Protocols

The simultaneous quantification of linezolid and its metabolites in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[5][6]

Sample Preparation

A common method for extracting linezolid and its metabolites from plasma or serum involves protein precipitation.[6]

-

Aliquoting: A small volume of the biological sample (e.g., 100 µL of plasma) is transferred to a microcentrifuge tube.

-

Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of linezolid) is added to the sample to correct for variability during sample processing and analysis.

-

Protein Precipitation: A protein precipitating agent, such as acetonitrile (B52724), is added to the sample. The mixture is then vortexed to ensure thorough mixing and centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing the analytes of interest is carefully transferred to a clean tube or a well plate for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following provides a representative set of conditions for the analysis of linezolid and its metabolites.

-

Chromatography System: An ultra-performance liquid chromatography (UPLC) system.[6][7]

-

Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 column, is commonly used for separation.[7]

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a small percentage of formic acid) and an organic phase (e.g., acetonitrile with a small percentage of formic acid).[5]

-

Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection and quantification.[5] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Table 4: Example Linearity of Calibration Curves for UPLC Analysis [7]

| Analyte | Concentration Range (µg/mL) | Coefficient of Determination (r²) |

| Linezolid | 0.2 - 50.0 | > 0.9999 |

| PNU-142300 | 0.2 - 20.0 | > 0.9996 |

| PNU-142586 | 0.2 - 20.0 | > 0.9998 |

Visualizations

Linezolid Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of linezolid to its two major metabolites, PNU-142300 and PNU-142586.

Experimental Workflow for Metabolite Analysis

This diagram outlines a typical workflow for the quantitative analysis of linezolid and its metabolites in biological samples.

Conclusion

The metabolism of linezolid is well-characterized, proceeding primarily through the oxidation of its morpholine ring to form two major, inactive metabolites, PNU-142300 and PNU-142586. The formation of these metabolites is not dependent on the cytochrome P450 system. While the compound this compound has been peripherally associated with linezolid, there is a lack of substantive scientific data to detail its role in the metabolic profile of the drug. The accumulation of the major metabolites, particularly in patients with renal impairment, is a key consideration in the clinical use of linezolid, and robust analytical methods are available for their monitoring. This guide provides a foundational understanding of the core metabolic pathways and analytical considerations for linezolid, intended to support further research and development in this area.

References

- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]

- 7. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-100440: A Technical Overview of a Key Linezolid Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid (B1675486), the first clinically approved oxazolidinone antibiotic, represents a critical therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive bacteria. As with any pharmaceutical agent, ensuring the purity and safety of the final drug product is paramount. This involves the identification, characterization, and control of impurities that may arise during synthesis or degradation. One such impurity of interest is PNU-100440. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its identity, potential formation, and analytical considerations.

Chemical Identity of this compound

A clear understanding of the chemical structure of an impurity is the foundation for its study and control.

| Identifier | Value | Source |

| Chemical Name | (5R)-3-(3-Fluoro-4-(4-morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one | N/A |

| CAS Number | 168828-82-8 | N/A |

| Molecular Formula | C₁₄H₁₇FN₂O₄ | N/A |

| Molecular Weight | 296.29 g/mol | N/A |

Formation Pathways of this compound

Understanding the potential routes of formation for this compound is crucial for developing control strategies during the manufacturing and storage of linezolid. While specific studies detailing the precise mechanisms and kinetics of this compound formation are not extensively available in the public domain, it is identified as both an intermediate in the synthesis of linezolid dimers and a potential metabolite.[1][2]

A plausible pathway for the formation of this compound involves the hydrolysis of the acetamidomethyl group at the C-5 position of the oxazolidinone ring of linezolid. This could potentially occur under certain pH and temperature conditions during synthesis, formulation, or storage.

Below is a conceptual workflow for investigating the formation of this compound.

Analytical Methodologies

The detection and quantification of impurities like this compound require robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the technique of choice for such analyses due to its high resolution and specificity.

General Experimental Protocol: HPLC-MS/MS for Impurity Profiling

While a specific validated method for this compound is not publicly detailed, a general approach for the analysis of linezolid and its impurities would involve the following steps:

-

Standard Preparation:

-

Accurately weigh and dissolve reference standards of linezolid and any available impurities (including this compound) in a suitable diluent (e.g., acetonitrile (B52724):water mixture) to prepare stock solutions.

-

Perform serial dilutions to create a series of calibration standards and quality control samples.

-

-

Sample Preparation:

-

Accurately weigh the linezolid drug substance or dissolve the drug product in the diluent to achieve a known concentration.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.

-

-

Chromatographic Conditions (Illustrative):

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is commonly used for the separation of linezolid and its related substances.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

-

Injection Volume: A small, precise volume (e.g., 5-10 µL) is injected.

-

-

Mass Spectrometric Detection (Illustrative):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for linezolid and its analogues.

-

Detection Mode: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for linezolid and this compound would need to be determined by infusing the individual standards into the mass spectrometer.

-

-

Data Analysis:

-

The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the reference standards.

-

The following diagram illustrates a typical analytical workflow for impurity quantification.

Toxicological Assessment

A critical aspect of managing any drug impurity is understanding its toxicological profile. At present, there is a lack of publicly available toxicological data specifically for this compound. In the absence of direct data, preliminary risk assessments can be conducted using in silico (computational) toxicology tools to predict potential liabilities such as mutagenicity. However, for a comprehensive safety evaluation, in vitro and in vivo toxicological studies would be necessary. These studies would typically assess cytotoxicity, genotoxicity, and other relevant endpoints.

Conclusion

This compound is a recognized impurity and potential metabolite of the antibiotic linezolid. While its basic chemical identity is established, detailed public information regarding its specific formation pathways, validated analytical methods for its quantification, and its toxicological profile remains limited. For drug development professionals, the control of such impurities is a critical component of ensuring the safety and efficacy of the final pharmaceutical product. Further research into the synthesis, forced degradation behavior, and biological activity of this compound is warranted to build a more complete understanding of its impact on the quality of linezolid. The development and validation of specific and sensitive analytical methods are essential for the routine monitoring and control of this impurity in linezolid drug substance and drug products.

References

PNU-100440: A Technical Overview of its Biological Profile as a Linezolid Metabolite

Introduction

PNU-100440 is recognized in pharmacology and microbiology primarily as a metabolite of the oxazolidinone antibiotic, linezolid (B1675486). Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. Understanding the biological activity of its metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy profile. This technical guide provides an in-depth overview of the biological characteristics of this compound, focusing on its formation, antibacterial activity, and overall biological significance.

Linezolid and its Metabolic Fate

Linezolid undergoes oxidation of its morpholine (B109124) ring, leading to the formation of several metabolites. The two major metabolites that have been extensively studied are PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite). This compound is also a product of this metabolic pathway. It is important to note that the metabolism of linezolid is not mediated by the cytochrome P450 enzyme system.[1]

Metabolic Pathway of Linezolid

The metabolic conversion of linezolid primarily involves the opening of the morpholine ring. This process is considered a non-enzymatic chemical oxidation for the formation of the major metabolite PNU-142586.[2]

Biological Activity of this compound and Related Metabolites

Extensive research into the metabolites of linezolid has consistently demonstrated that they are microbiologically inactive.[3][4][5][6][7] This lack of antibacterial activity is a key feature of linezolid's metabolic profile.

| Compound | Description | Reported Antibacterial Activity |

| Linezolid | Parent Drug | Active against a broad range of Gram-positive bacteria |

| This compound | Metabolite | Considered microbiologically inactive |

| PNU-142586 | Major Metabolite | Inactive[3][4][6] |

| PNU-142300 | Major Metabolite | Inactive[3][4][6] |

The primary mechanism of action of linezolid involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] The structural modifications that occur during its metabolism into this compound and other metabolites result in a loss of this critical binding affinity, rendering them ineffective against bacterial targets.

Experimental Protocols for Assessing Metabolite Activity

Minimum Inhibitory Concentration (MIC) Assays

A standard method to determine the antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay.

Protocol Outline:

-

Preparation of Compounds: this compound and the parent drug, linezolid, are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in microtiter plates using appropriate bacterial growth media (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

For this compound, such an assay would be expected to show no inhibition of bacterial growth at clinically relevant concentrations.

In Vitro Metabolism Studies

The formation of this compound and other metabolites from linezolid is typically studied using in vitro systems.

Protocol Outline:

-

Incubation: Linezolid is incubated with human liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes).

-

Sample Collection: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent drug and its metabolites.

These studies help in elucidating the metabolic pathways and the rate of formation of metabolites like this compound.[3]

Significance in Drug Development

The fact that this compound and other major metabolites of linezolid are biologically inactive is a favorable characteristic in drug development. Active metabolites can sometimes lead to off-target effects, altered pharmacokinetic profiles, or contribute to drug-drug interactions. The straightforward metabolic profile of linezolid, yielding inactive products, simplifies its clinical application and contributes to its predictable safety profile.

Conclusion

References

- 1. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to PNU-100440: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-100440 is recognized as a metabolite of the oxazolidinone antibiotic, Linezolid.[1] Linezolid is a critical therapeutic agent used in the treatment of infections caused by multi-drug resistant Gram-positive bacteria.[2] Understanding the chemical and pharmacological properties of its metabolites, such as this compound, is essential for a comprehensive assessment of the drug's safety and efficacy profile. This technical guide provides a detailed overview of the known chemical structure and properties of this compound, drawing from the available scientific literature. While specific pharmacological and toxicological data for this compound are limited, this document aims to consolidate the existing information and provide a foundation for future research.

Chemical Structure and Properties

This compound is formed through the metabolic oxidation of the morpholine (B109124) ring of Linezolid.[3] This biotransformation results in a chemically distinct entity with its own set of physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-{[(5S)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide metabolite | N/A |

| Molecular Formula | C14H17FN2O4 | |

| Molecular Weight | 296.29 g/mol | [3] |

| SMILES | O=C1O--INVALID-LINK--CO | [3] |

| Appearance | Solid, White to off-white | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Table 2: Computational Chemistry Data for this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 62.24 Ų | N/A |

| LogP | 0.9798 | N/A |

| Hydrogen Bond Acceptors | 5 | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Rotatable Bonds | 3 | N/A |

Pharmacological and Toxicological Profile

Direct pharmacological and toxicological studies on this compound are not extensively available in the public domain. Its primary significance lies in being a metabolite of Linezolid. The metabolism of Linezolid does not involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[4] Linezolid itself is a reversible, nonselective inhibitor of monoamine oxidase (MAO).[3] However, it is crucial to determine if this compound retains any of this activity.

The parent compound, Linezolid, acts by inhibiting the initiation of bacterial protein synthesis.[4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[4] It is generally considered that the metabolites of Linezolid, including this compound, are inactive.[3][5]

Metabolism of Linezolid and Formation of this compound

Linezolid is metabolized into two main inactive metabolites, designated as PNU-142586 (hydroxyethyl glycine (B1666218) metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite), through the oxidation of the morpholine ring.[4] While the specific enzymatic pathway leading to this compound is not explicitly detailed in the provided search results, it is identified as a metabolite of Linezolid.[1]

The following diagram illustrates the metabolic relationship between Linezolid and its metabolites.

Experimental Protocols

General Workflow for Metabolite Identification

The identification and characterization of metabolites like this compound typically involve a series of analytical techniques.

1. Sample Collection and Preparation:

-

Source: Biological matrices such as plasma, urine, or feces from subjects administered with Linezolid.

-

Protocol:

-

Collect samples at various time points post-drug administration.

-

For plasma, perform protein precipitation using a solvent like acetonitrile (B52724) or methanol.

-

Centrifuge the sample to separate the precipitated proteins.

-

Collect the supernatant containing the drug and its metabolites.

-

For urine, dilute the sample as necessary.

-

The extracted samples may be concentrated under a stream of nitrogen before analysis.

-

2. Chromatographic Separation and Mass Spectrometric Detection:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS).

-

Protocol:

-

Inject the prepared sample into the LC system.

-

Separate the components using a suitable column (e.g., C18) and a gradient elution mobile phase (e.g., a mixture of water with formic acid and acetonitrile).

-

Introduce the eluent into the mass spectrometer.

-

Acquire full-scan mass spectra to detect potential metabolites.

-

Perform tandem MS (MS/MS) on the detected metabolite ions to obtain fragmentation patterns for structural elucidation.

-

3. Structural Elucidation:

-

The exact mass and fragmentation pattern obtained from LC-MS/MS are used to propose a chemical structure for the metabolite.

-

For definitive structural confirmation, the metabolite can be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Research Directions

The current body of knowledge on this compound is limited. To fully understand its role in the overall pharmacology of Linezolid, further research is warranted in the following areas:

-

Pharmacological Activity: In vitro and in vivo studies to definitively determine if this compound possesses any residual antibacterial or MAO inhibitory activity.

-

Toxicology: Comprehensive toxicological profiling to assess any potential adverse effects.

-

Pharmacokinetics: Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

-

Enzymology: Identification of the specific enzymes responsible for the formation of this compound from Linezolid.

Conclusion

This compound is a known metabolite of the antibiotic Linezolid. While its basic chemical properties have been characterized, a significant gap exists in the understanding of its pharmacological and toxicological profile. The information presented in this guide serves as a summary of the currently available data and highlights the need for further investigation to fully elucidate the clinical relevance of this metabolite. A thorough understanding of all metabolites is a cornerstone of modern drug development and ensures a complete safety and efficacy profile of any therapeutic agent.

References

The Genesis of a New Antibiotic Class: The Discovery and Metabolism of Linezolid and its Metabolite PNU-100440

Kalamazoo, MI - In the face of rising antibiotic resistance in the late 20th century, scientists at Pharmacia & Upjohn (now part of Pfizer) embarked on a research program that would lead to the discovery of a new class of antibiotics, the oxazolidinones. This endeavor culminated in the development of Linezolid (PNU-100766), a synthetic antibiotic with a unique mechanism of action, offering a new weapon against multidrug-resistant Gram-positive bacteria. This in-depth guide explores the history of Linezolid's discovery and the subsequent characterization of its metabolic pathways, including the formation of its metabolite, PNU-100440.

The emergence of vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) in the 1990s created an urgent medical need for novel antibacterial agents.[1] Researchers at Pharmacia & Upjohn initiated a discovery program focused on oxazolidinone chemistry.[1] Through structure-activity relationship (SAR) studies, they synthesized and evaluated numerous analogues, leading to the identification of two promising candidates: eperezolid (B1671371) (PNU-100592) and Linezolid (PNU-100766).[1] Linezolid was ultimately selected for further development due to its superior pharmacokinetic profile.[1] It was first synthesized in 1990 and received FDA approval in 2000.[2]

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria, a mechanism distinct from other protein synthesis inhibitors.[3][4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[3][4]

Metabolism of Linezolid

The metabolism of Linezolid primarily occurs in the liver through oxidation of its morpholine (B109124) ring, a process that does not involve the cytochrome P450 enzyme system.[3][5] This metabolic pathway leads to the formation of two major, inactive carboxylic acid metabolites: PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite).[4][6] While this compound is identified as a metabolite of Linezolid, detailed information regarding its specific synthesis and biological activity is not extensively available in the reviewed literature, suggesting it may be a minor or less-studied metabolic product.

The primary route of elimination for Linezolid and its metabolites is through urinary excretion.[4] At steady state, approximately 30% of an administered dose is excreted as unchanged Linezolid, while about 40% is excreted as PNU-142586 and 10% as PNU-142300.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of Linezolid and its major metabolites.

| Parameter | Value | Reference |

| Linezolid (PNU-100766) | ||

| Bioavailability (oral) | ~100% | [3] |

| Protein Binding | ~31% | [3] |

| Volume of Distribution | 40-50 L | [4] |

| Elimination Half-life | 3-7 hours | [3] |

| Metabolites | ||

| PNU-142586 (% of excreted dose) | ~40% | [4] |

| PNU-142300 (% of excreted dose) | ~10% | [4] |

Table 1: Pharmacokinetic Properties of Linezolid and its Major Metabolites

Experimental Protocols

General Method for the Synthesis of Linezolid Metabolites (PNU-142300 and PNU-142586)

While a specific protocol for this compound is not available, a general approach for the synthesis of the major metabolites, PNU-142300 and PNU-142586, has been described. These syntheses often involve a multi-step process starting from a protected aniline (B41778) derivative. A key strategy involves the use of a 2-nitrobenzenesulfonyl (Ns) protecting group to enable selective N-alkylation for the efficient synthesis of the target metabolites.[7] The final metabolites, which contain a carboxylic acid group, are typically obtained as their sodium salts.[7] A detailed synthetic pathway for PNU-142300 and PNU-142586 has been published, utilizing a common synthetic intermediate.[8]

In Vitro Metabolism Studies

The metabolism of Linezolid has been investigated using in vitro systems, such as human liver microsomes. These studies have confirmed that the oxidation of the morpholine ring is the primary metabolic pathway and that this process is not mediated by cytochrome P450 enzymes.[5] A non-enzymatic chemical oxidation has been identified as a key step in the formation of the major metabolite, PNU-142586.[5]

Visualizations

Caption: The discovery and development timeline of Linezolid.

References

- 1. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Linezolid - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Maze of Metabolism: A Technical Guide to In Vitro Metabolic Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is a critical milestone. A compound's susceptibility to metabolism profoundly influences its pharmacokinetic profile, dictating its efficacy, potential for toxicity, and ultimately, its viability as a therapeutic agent. This technical guide provides an in-depth exploration of the principles and methodologies for assessing in vitro metabolic stability, a cornerstone of modern drug metabolism and pharmacokinetics (DMPK) studies.

While specific experimental data on the in vitro metabolic stability of PNU-100440, an intermediate in the synthesis of linezolid (B1675486) dimers, is not publicly available in the referenced literature, this guide will equip researchers with the foundational knowledge and detailed protocols to conduct such an investigation for any new chemical entity.

The Bedrock of Metabolic Stability: Experimental Protocols

The primary goal of an in vitro metabolic stability assay is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes.[1][2] This is typically achieved by incubating the test compound with a preparation of these enzymes and monitoring its disappearance over time.[3][4] The liver is the principal site of drug metabolism, and thus, liver-derived systems are the most common tools for these assessments.[3][5][6]

Key In Vitro Systems

Several in vitro systems are employed to investigate metabolic stability, each offering a different level of complexity and physiological relevance:

-

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][7] They are a cost-effective and widely used tool for initial screening of metabolic stability.[3]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[4][7]

-

S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes.

-

Recombinant Enzymes: These are individual drug-metabolizing enzymes, such as specific CYP isozymes, expressed in cell lines. They are invaluable for identifying the specific enzymes responsible for a compound's metabolism.[8]

A Step-by-Step Guide to a Typical Liver Microsome Stability Assay

The following protocol outlines a standard procedure for assessing metabolic stability using liver microsomes.

1. Preparation of Reagents and Solutions:

-

Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in an appropriate organic solvent (e.g., DMSO, methanol).

-

Liver Microsomes: Obtain cryopreserved liver microsomes from a reputable supplier (e.g., human, rat, mouse). Thaw them on ice immediately before use.

-

NADPH Regeneration System: This is crucial for sustaining the activity of CYP enzymes.[3] A common system consists of a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer.

-

Phosphate (B84403) Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4) to maintain physiological pH.

-

Quenching Solution: A solution containing an organic solvent (e.g., acetonitrile) and an internal standard is used to stop the enzymatic reaction and precipitate proteins.

2. Incubation Procedure:

-

Pre-warm the phosphate buffer and liver microsome suspension to 37°C.

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsome suspension, and the test compound solution (at a low final organic solvent concentration, typically <1%).

-

Pre-incubate the mixture for a few minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regeneration system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to the quenching solution.

3. Sample Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining parent compound using a sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][8]

4. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

From the rate constant, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Making Sense of the Numbers: Data Presentation

Clear and concise data presentation is paramount for interpreting and comparing the metabolic stability of different compounds. The following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Metabolic Stability Parameters

| Compound ID | In Vitro System | t½ (min) | CLint (µL/min/mg protein) |

| This compound | Human Liver Microsomes | Data Not Available | Data Not Available |

| Control Compound 1 | Human Liver Microsomes | 25.4 | 27.3 |

| Control Compound 2 | Human Liver Microsomes | > 60 | < 11.5 |

Table 2: Cytochrome P450 Isoform Contribution (Reaction Phenotyping)

| Compound ID | CYP Isoform | % Metabolism |

| This compound | CYP3A4 | Data Not Available |

| This compound | CYP2D6 | Data Not Available |

| This compound | CYP2C9 | Data Not Available |

| This compound | Other CYPs | Data Not Available |

Note: The data presented for control compounds are illustrative examples.

Visualizing the Process: Experimental Workflow and Metabolic Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following sections provide Graphviz DOT scripts to generate such visualizations.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the key steps involved in a typical in vitro metabolic stability experiment.

Conceptual Metabolic Pathway of a Xenobiotic

This diagram illustrates the general phases of drug metabolism.

The Role of Cytochrome P450 in Drug Interactions

The cytochrome P450 (CYP) enzyme system is a major determinant of drug metabolism and is frequently involved in drug-drug interactions.[5][6][9][10] Some drugs can inhibit or induce the activity of specific CYP isoforms, altering the metabolism of co-administered drugs.[6][10] For example, potent inhibitors of CYP3A4, such as ketoconazole, can significantly increase the plasma concentrations of drugs that are primarily metabolized by this enzyme.[6][11] Therefore, identifying which CYP isoforms are responsible for a compound's metabolism is a critical step in assessing its potential for drug-drug interactions.

References

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. nuvisan.com [nuvisan.com]

- 5. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-mjm.org [e-mjm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Drug interactions due to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-100440: A Pharmacological and Toxicological Overview of a Key Linezolid Metabolite

For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides a comprehensive summary of the current scientific understanding of PNU-100440. The available literature indicates that this compound is primarily recognized as a major, yet antibacterially inactive, metabolite of the oxazolidinone antibiotic Linezolid (B1675486). Its principal relevance lies in the context of Linezolid's metabolism and associated toxicology, particularly in specific patient populations.

Core Identity and Chemical Properties

This compound is chemically identified as (5R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-oxazolidine-5-methanol. It is one of the two main metabolites formed during the hepatic processing of Linezolid.

| Property | Value |

| Molecular Formula | C₁₄H₁₇FN₂O₄[1] |

| Molecular Weight | 296.29 g/mol [1] |

| CAS Number | 168828-82-8[1] |

Metabolic Pathway

Linezolid undergoes oxidation of its morpholine (B109124) ring in the liver to form this compound and another primary metabolite, PNU-142586. This metabolic process is notably independent of the cytochrome P450 (CYP450) enzyme system.

Pharmacokinetic Profile

The pharmacokinetics of this compound are intrinsically linked to the administration and clearance of its parent drug, Linezolid. While considered antibacterially inactive, the accumulation of this compound is a significant clinical consideration.

| Parameter | Description |

| Formation | This compound is formed via the hepatic oxidation of the morpholine ring of Linezolid. |

| Elimination | The primary route of elimination for this compound is through renal excretion into the urine.[2] |

| Accumulation | In patients with renal impairment, the clearance of this compound is significantly reduced, leading to its accumulation in the plasma.[3] |

| Concentration Ratios | In patients with normal renal function, the trough concentration (Cmin) ratio of this compound to Linezolid is approximately 0.047. This ratio increases significantly in patients with severe renal dysfunction.[4] |

Toxicological Implications

The clinical significance of this compound is predominantly tied to its toxicological profile, particularly in scenarios of prolonged Linezolid therapy and in patients with compromised renal function.

| Adverse Effect | Association with this compound |

| Thrombocytopenia | Elevated plasma concentrations of this compound and its fellow metabolite PNU-142586 are significantly associated with the development of thrombocytopenia (low platelet count).[5] |

| Anemia | The accumulation of Linezolid metabolites, including this compound, is also linked to an increased risk of anemia.[5] |

| Risk Factors | Studies have identified elevated trough concentrations of the metabolite PNU-142586 as an independent risk factor for Linezolid-induced thrombocytopenia.[6] While this compound also accumulates, PNU-142586 has been more directly implicated as a predictive threshold.[6] |

Experimental Methodologies

The characterization of this compound in clinical and research settings primarily involves pharmacokinetic studies. A standardized workflow is employed for its quantification in biological matrices.

Typical Experimental Workflow for this compound Quantification:

-

Sample Collection: Timed blood samples are drawn from subjects administered with Linezolid.

-

Plasma Separation: Whole blood is centrifuged to isolate the plasma fraction.

-

Analyte Extraction: this compound is extracted from the plasma, commonly through solid-phase extraction or protein precipitation techniques.

-

Quantification: The concentration of this compound is determined using validated analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.[3]

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

References

- 1. chemscene.com [chemscene.com]

- 2. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Relationship of Linezolid Metabolites: PNU-100440, PNU-142300, and PNU-142586

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid (B1675486), the first clinically approved oxazolidinone antibiotic, is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. Its metabolism in humans primarily involves the oxidation of its morpholine (B109124) ring, leading to the formation of several metabolites. This technical guide focuses on the core relationship between three of these metabolites: PNU-100440, PNU-142300, and PNU-142586. While PNU-142300 and PNU-142586 are well-characterized and have been linked to the primary dose-limiting toxicity of linezolid—thrombocytopenia—less is documented about the specific pharmacokinetics of this compound. This document aims to synthesize the available technical data on these metabolites, providing a comparative overview of their pharmacokinetics, analytical quantification methods, and their collective role in the clinical profile of linezolid.

Core Relationship: Metabolites of Linezolid

This compound, PNU-142300, and PNU-142586 are all products of the in vivo metabolism of linezolid. The primary metabolic pathway involves the oxidative cleavage of the morpholine ring of the linezolid molecule.[1] This process results in the formation of two major inactive metabolites, PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) derivative), and other minor metabolites, including this compound. These metabolites are primarily excreted through the kidneys.

The accumulation of PNU-142300 and PNU-142586 has been observed in patients with renal impairment and is strongly associated with an increased risk of developing linezolid-induced thrombocytopenia.[1][2] While this compound is a recognized metabolite of linezolid, its specific contribution to the pharmacokinetic and toxicodynamic profile of the parent drug is not as extensively documented in publicly available literature as the other two major metabolites.

Metabolic Pathway of Linezolid

The metabolic conversion of linezolid to its primary metabolites, PNU-142300 and PNU-142586, occurs through distinct pathways involving the oxidation of the morpholine ring. These metabolites are microbiologically inactive.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of linezolid and its major metabolites, PNU-142300 and PNU-142586. These values highlight the impact of renal function on metabolite accumulation.

Table 1: Population Pharmacokinetic Parameters of Linezolid and its Metabolites

| Parameter | Linezolid | PNU-142300 | PNU-142586 |

| Volume of Distribution (Vd) | 47.1 L | 47.1 L (assumed same as linezolid) | 47.1 L (assumed same as linezolid) |

| Population Mean Clearance (CL) | 3.86 L/h | 7.27 L/h | 13.54 L/h |

| Influence of Creatinine (B1669602) Clearance (CLcr) | Significant | Significant | Significant |

Data sourced from a population pharmacokinetic analysis in adult patients.[3]

Table 2: Trough Plasma Concentrations (Cmin) and Area Under the Curve (AUC) of Linezolid and its Metabolites in Patients with Normal vs. Severe Renal Dysfunction

| Parameter | Normal Renal Function (CLcr: 90 mL/min) | Severe Renal Dysfunction (CLcr: 15 mL/min) |

| Linezolid Cmin | 6.2 µg/mL | 17.3 µg/mL |

| PNU-142300 Cmin | 0.3 µg/mL | 2.2 µg/mL |

| PNU-142586 Cmin | 0.7 µg/mL | 4.5 µg/mL |

| Linezolid AUC | 233.2 mg·h/L | 488.7 mg·h/L |

| PNU-142300 AUC | 9.3 mg·h/L | 50.8 mg·h/L |

| PNU-142586 AUC | 25.7 mg·h/L | 107.1 mg·h/L |

Data sourced from a population pharmacokinetic analysis in adult patients.[3]

Table 3: Predictive Thresholds of PNU-142586 for Linezolid-Induced Thrombocytopenia (LIT)

| Parameter | Predictive Threshold for LIT |

| PNU-142586 Trough Concentration (Ctrough) | ≥1.43 µg/mL |

| PNU-142586 24-hour Area Under the Curve (AUC24) | ≥37.8 mg·h/L |

Data from a retrospective analysis of patients treated with linezolid.[2]

Experimental Protocols

Quantification of Linezolid, PNU-142300, and PNU-142586 in Human Plasma using UPLC-MS/MS

This protocol describes a validated method for the simultaneous determination of linezolid and its major metabolites in human plasma.

a. Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of linezolid).

-

Precipitate proteins by adding 300 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Population Pharmacokinetic (PopPK) Modeling

This protocol outlines the general steps for developing a PopPK model for linezolid and its metabolites.

a. Data Collection:

-

Collect sparse pharmacokinetic data (i.e., plasma concentrations of linezolid, PNU-142300, and PNU-142586) from patients receiving linezolid therapy.

-

Record patient demographic and clinical data, including age, weight, sex, and creatinine clearance.

b. Model Development:

-

Utilize nonlinear mixed-effects modeling software (e.g., NONMEM, Phoenix NLME).

-

Structural Model: Test one- and two-compartment models to describe the pharmacokinetics of the parent drug and its metabolites.

-

Covariate Analysis: Evaluate the influence of patient characteristics (e.g., renal function, body weight) on pharmacokinetic parameters such as clearance and volume of distribution using a stepwise forward addition and backward elimination approach.

-

Model Validation: Validate the final model using techniques such as goodness-of-fit plots, visual predictive checks, and bootstrap analysis.

c. Simulation:

-

Use the final validated model to perform Monte Carlo simulations to predict drug and metabolite exposure under different dosing regimens and in various patient populations (e.g., patients with varying degrees of renal function).

Mandatory Visualizations

Conclusion

The relationship between this compound, PNU-142300, and PNU-142586 is defined by their common origin as metabolites of the antibiotic linezolid. PNU-142300 and PNU-142586 are the major, well-characterized metabolites whose accumulation, particularly in the context of renal impairment, is a significant risk factor for the development of linezolid-induced thrombocytopenia. While this compound is also a metabolite of linezolid, there is a notable lack of specific quantitative data in the current body of scientific literature to fully delineate its pharmacokinetic profile and clinical significance in comparison to PNU-142300 and PNU-142586. Further research is warranted to elucidate the complete pharmacokinetic and toxicodynamic profile of this compound and its potential contribution to the therapeutic and adverse effects of linezolid. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of these and other drug metabolites.

References

- 1. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. Single oral dose safety, tolerability, and pharmacokinetics of PNU-96391 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for PNU-100440: An Application Note for Researchers

For research, scientific, and drug development professionals.

Introduction

PNU-100440, with the chemical name (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, is a key metabolite of the oxazolidinone antibiotic Linezolid. Its synthesis is of significant interest for metabolism, toxicology, and further drug development studies. The proposed synthesis strategy involves a multi-step process commencing with the commercially available 3-fluoro-4-morpholinoaniline (B119058). The core of this strategy is the formation of the oxazolidinone ring system, a common structural motif in this class of antibacterial agents.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step process:

-

Carbamate (B1207046) Formation: Activation of the starting aniline, 3-fluoro-4-morpholinoaniline, through the formation of a carbamate derivative. This step increases the nucleophilicity of the nitrogen atom for the subsequent cyclization.

-

Oxazolidinone Ring Formation: Reaction of the carbamate intermediate with a suitable chiral C3 synthon, such as (R)-glycidyl butyrate (B1204436), to construct the core oxazolidinone ring with the desired stereochemistry at the C5 position.

-

Hydrolysis: Removal of the butyrate protecting group to yield the final product, this compound.

This approach is adapted from well-documented syntheses of Linezolid and other similar oxazolidinone derivatives.[1][2][3][4][5]

Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis of this compound.

Step 1: Synthesis of Methyl N-(3-fluoro-4-morpholinophenyl)carbamate

-

To a stirred solution of 3-fluoro-4-morpholinoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a base like triethylamine (B128534) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl N-(3-fluoro-4-morpholinophenyl)carbamate.

Step 2: Synthesis of (R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl Butyrate

-

Dissolve the carbamate from Step 1 (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

Add (R)-glycidyl butyrate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield (R)-[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl butyrate.

Step 3: Synthesis of this compound ((R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one)

-

Dissolve the butyrate-protected intermediate from Step 2 (1.0 eq) in a mixture of methanol (B129727) and water.

-

Add a base such as potassium carbonate or sodium hydroxide (B78521) (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are estimated based on reported values for analogous reactions in the synthesis of Linezolid and related compounds.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) (Estimated) |

| 1 | 3-fluoro-4-morpholinoaniline, Methyl chloroformate | Methyl N-(3-fluoro-4-morpholinophenyl)carbamate | Dichloromethane | Triethylamine | 0 to RT | 12-16 | 85-95 |

| 2 | Methyl N-(3-fluoro-4-morpholinophenyl)carbamate, (R)-Glycidyl butyrate | (R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl Butyrate | THF | n-Butyllithium | -78 to RT | 16-24 | 70-85 |

| 3 | (R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl Butyrate | This compound | Methanol/Water | Potassium carbonate | RT | 2-4 | 90-98 |

Visualization of the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

References

- 1. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Oxazolidinone Derivatives Containing Heterocyclic Sulfonates/Sulfonamides [journal11.magtechjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents [patents.google.com]

- 5. WO2010084514A2 - A process for the preparation of (5s)-(n)-[[3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of PNU-100440

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of PNU-100440, a metabolite of the oxazolidinone antibiotic Linezolid (B1675486), in biological matrices. The protocols described herein are based on established analytical techniques for Linezolid and its other major metabolites, PNU-142300 and PNU-142586, and are intended to serve as a comprehensive guide for researchers. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering options for both high-throughput screening and highly sensitive, specific quantification.

Introduction

Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. Monitoring the levels of Linezolid and its metabolites, including this compound, is essential for optimizing therapeutic efficacy and minimizing potential toxicity. This compound is formed through the oxidation of the morpholine (B109124) ring of Linezolid. Accurate quantification of this metabolite in biological samples such as plasma and serum is crucial for pharmacokinetic and toxicokinetic studies.

Analytical Methods Overview

Two primary analytical methods are detailed for the quantification of this compound:

-

HPLC-UV: A robust and widely available method suitable for routine therapeutic drug monitoring.

-

LC-MS/MS: A highly sensitive and specific method, ideal for research applications requiring low detection limits and confirmation of analyte identity.

The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

Data Presentation: Quantitative Parameters

The following tables summarize the typical quantitative parameters for the analytical methods used for Linezolid and its metabolites, which are expected to be similar for this compound.

Table 1: HPLC-UV Method Parameters

| Parameter | Typical Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |

| Inter-day Precision (%CV) | < 5% |

| Intra-day Precision (%CV) | < 5% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 80% |

Table 2: LC-MS/MS Method Parameters

| Parameter | Typical Value |

| Linearity Range | 0.01 - 50 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.01 - 0.1 µg/mL |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 78 - 103%[1] |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol provides a method for the determination of this compound in human plasma using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma sample, add 50 µL of an appropriate internal standard (e.g., a structural analog).

-

Add 2.5 mL of diethyl ether.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 7.0; 0.02 M) and a mixture of acetonitrile (B52724)/methanol (70:30, v/v) in a 47:53 (v/v) ratio.[2]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 30°C

-

UV Detection Wavelength: 260 nm[2]

Protocol 2: Quantification of this compound in Human Serum by LC-MS/MS

This protocol details a highly sensitive and specific method for the quantification of this compound in human serum using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of serum sample, add 150 µL of acetonitrile containing a deuterated internal standard (e.g., Linezolid-d3).[3]

-

Vortex vigorously for 1 minute to precipitate proteins.[3]

-

Centrifuge at 12,000 rpm for 10 minutes.[3]

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

LC System: Waters Acquity UPLC or equivalent

-

Column: Waters X-bridge C18 (4.6 x 150 mm, 3.5 µm) or Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1][4]

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

-

Column Temperature: 25°C.[1]

-

Gradient Elution:

-

Start with 95% Mobile Phase A.

-

Linearly increase to 95% Mobile Phase B over 5 minutes.

-

Hold at 95% Mobile Phase B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+).[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transitions (Hypothetical for this compound):

-

This compound: Precursor ion (m/z) -> Product ion (m/z). Note: The exact mass transitions for this compound need to be determined by direct infusion of a standard. For Linezolid, the transition is m/z 338.0 -> 296.1.[4]

-

Internal Standard (e.g., Linezolid-d3): Precursor ion (m/z) -> Product ion (m/z).

-

Mandatory Visualizations

Linezolid Mechanism of Action

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[5][6][7] This unique mechanism of action differs from many other protein synthesis inhibitors.

References

- 1. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linezolid - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: HPLC Method for the Separation of Linezolid and its Metabolite PNU-100440

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the antibiotic linezolid (B1675486) and its metabolite, PNU-100440. This method is crucial for researchers, scientists, and professionals in drug development for pharmacokinetic studies, therapeutic drug monitoring, and quality control of linezolid.

Introduction